N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound known for its complex structure and significant applications in scientific research, particularly in medicinal chemistry. The compound's unique arrangement of functional groups and heterocyclic elements has garnered interest for its potential therapeutic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps:
Formation of the thieno[3,2-d]pyrimidine core: : This involves cyclization reactions under controlled temperature and pH conditions.
Introduction of the pyrazolo[1,5-a]pyrimidine moiety: : This step often employs coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Final amidation reaction: : The final step involves introducing the carboxamide group under acidic or basic conditions, with the aid of activating agents like EDC or HATU.
Industrial Production Methods
For industrial-scale production, continuous flow chemistry is often preferred due to its efficiency and ability to maintain consistent reaction conditions. This method ensures high purity and yield while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, particularly at the sulfur atom in the thieno ring, forming sulfoxides or sulfones.
Reduction: : Reduction reactions can target the carbonyl groups, yielding alcohol derivatives.
Substitution: : Substitution reactions, especially nucleophilic substitutions, can occur at the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: : Sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions but include sulfoxides, alcohols, and various substituted derivatives that retain the core structure of the compound.
Scientific Research Applications
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has diverse applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its interaction with proteins and enzymes.
Medicine: : Investigated for potential use as an anti-inflammatory, antiviral, or anticancer agent.
Industry: : Employed in the development of novel materials and catalysts.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets:
Molecular Targets: : Proteins such as kinases or enzymes involved in metabolic pathways.
Pathways Involved: : Modulation of signaling pathways, inhibition of enzyme activity, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: : Compounds with similar core structures but different functional groups.
Pyrazolopyrimidines: : Structurally related but with variations in the pyrazolo ring system.
Uniqueness
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its combination of the thieno and pyrazolo rings, which is rare and confers unique biological activities and chemical reactivity.
This compound's unique structure and multifaceted applications make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O3S/c22-13(9-8-18-21-5-1-3-16-12(9)21)17-4-6-20-14(23)11-10(2-7-25-11)19-15(20)24/h1-3,5,7-8H,4,6H2,(H,17,22)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDXIPKLGBYQOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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